2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite

Fluorous affinity purification Oligonucleotide purification Long oligonucleotide synthesis

Standard DMT-on RP cartridge purification fails for oligos ≥50 nt because hydrophobic discrimination collapses. This FDMT-tagged guanosine phosphoramidite enables length-independent fluorous affinity purification. • Recovers full-length oligos (up to 100-mers) in 70-100% yield, free of failure sequences. • Single 5′-terminal installation keeps per-synthesis reagent cost controlled; compatible with direct loading of crude ammonia deprotection solutions, eliminating lyophilization. • FDMT is removed under milder acidic conditions than FMMT, minimizing depurination in G-rich or acid-sensitive sequences.

Molecular Formula C54H57F17N7O8P
Molecular Weight 1286.0 g/mol
Cat. No. B12073926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite
Molecular FormulaC54H57F17N7O8P
Molecular Weight1286.0 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=C(C=C4)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C54H57F17N7O8P/c1-29(2)43(79)75-45-74-42-41(44(80)76-45)73-28-77(42)40-26-38(86-87(84-25-9-24-72)78(30(3)4)31(5)6)39(85-40)27-83-47(34-14-18-36(81-7)19-15-34,35-16-20-37(82-8)21-17-35)33-12-10-32(11-13-33)22-23-46(55,56)48(57,58)49(59,60)50(61,62)51(63,64)52(65,66)53(67,68)54(69,70)71/h10-21,28-31,38-40H,9,22-23,25-27H2,1-8H3,(H2,74,75,76,79,80)
InChIKeyVTRKCHXDEIVAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FDMT-dG Phosphoramidite Specifications


2′-Deoxy-5′-O-FDMT-N2-isobutyryl-guanosine 3′-CE phosphoramidite (CAS 1401422-21-6, molecular formula C₅₄H₅₇F₁₇N₇O₈P, molecular weight 1286.02 g/mol) is a modified 2′-deoxyguanosine phosphoramidite building block designed for solid-phase oligonucleotide synthesis . The compound bears an N2-isobutyryl protecting group on the guanine exocyclic amine and a 5′-O-(fluorous dimethoxytrityl) (FDMT) group in place of the standard 4,4′-dimethoxytrityl (DMT) group, while retaining the standard 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite functionality . The FDMT group incorporates a 1H,1H,2H,2H-perfluorodecyl ponytail attached via an ethylene spacer to the DMT scaffold, rendering the molecule fully soluble in acetonitrile and enabling a single terminal installation that confers fluorous affinity for subsequent solid-phase extraction purification of synthetic oligonucleotides [1].

Limitations of Standard DMT-dG in Fluorous Purification


Standard 5′-O-DMT-N2-isobutyryl-2′-deoxyguanosine 3′-CE phosphoramidite (e.g., CAS 93183-15-4) enables conventional DMT-on reverse-phase cartridge purification, but this method is effectively limited to oligonucleotides ≤30–40 nucleotides in length because the hydrophobic discrimination between full-length DMT-on product and failure sequences diminishes as chain length increases, leading to lower yields and reduced selectivity [1]. In contrast, the FDMT-tagged guanosine phosphoramidite exploits strong, selective fluorous–fluorous interactions with fluorinated adsorbents that are independent of oligonucleotide length, enabling high-selectivity purification of sequences up to 100-mers and beyond [2]. Because the purification mechanism is orthogonal, a synthesis built with standard DMT-dG(ib) amidite cannot access this fluorous affinity purification workflow; substitution would forfeit the ability to remove failure sequences from long oligonucleotides with the high recoveries that FDMT chemistry provides .

Quantitative Evidence: FDMT-dG vs. DMT and FMMT


Purification Recovery for Long Oligonucleotides

Oligonucleotides synthesized with a single 5′-terminal FDMT-guanosine phosphoramidite and purified via Fluoro-Pak™ solid-phase extraction achieve recoveries of 70–100% for 75-mers and 76–100% for 100-mers, with final products free of failure sequences as assessed by ion-exchange HPLC [1]. By contrast, standard DMT-on reverse-phase cartridge purification is restricted to oligonucleotides ≤30–40-mers because the hydrophobic contribution of the DMT group becomes insufficient for selective retention as chain length increases [2].

Fluorous affinity purification Oligonucleotide purification Long oligonucleotide synthesis

Depurination Minimization via Milder Deprotection

The FDMT group is structurally most similar to the industry-standard DMT group and is removed under significantly milder acidic conditions than the fluorous monomethoxytrityl (FMMT) group, thereby minimizing acid-catalyzed depurination during on-column detritylation [1]. The FMMT group requires a single methoxy substituent pattern that necessitates harsher acidic deprotection, which can lead to elevated depurination of guanosine residues, whereas FDMT, bearing two methoxy groups like DMT, maintains a detritylation rate very similar to that of the standard DMT group while providing fluorous affinity [2].

Depurination Acid-labile protecting groups Oligonucleotide integrity

Coupling Efficiency and Solubility Equivalence

FDMT-bearing phosphoramidites are reported to be entirely soluble in acetonitrile at standard synthesis concentrations and couple normally, consistent with the coupling efficiency benchmark of ≥99% established for standard DMT-dG(ib) phosphoramidites used on automated synthesizers [1]. The rate of detritylation of the FDMT group is very similar to that of the DMT group, and the absorbance maximum of the FDMT cation at 504 nm is identical to the DMT cation, meaning that standard trityl monitoring and coupling efficiency assessment protocols require no modification when FDMT amidites are used for the terminal coupling step .

Phosphoramidite coupling efficiency Acetonitrile solubility Automated DNA synthesis

Simplified One-Pass Loading Workflow

The fluorous affinity purification method using FDMT-tagged oligonucleotides permits one-pass loading of the crude ammonia deprotection solution directly onto Fluoro-Pak columns without requiring evaporation of ammonia, whereas standard DMT-on RP cartridge purification protocols typically require ammonia removal prior to loading to prevent interference with hydrophobic retention [1]. This operational difference reduces total purification time and eliminates a lyophilization or evaporation step that can introduce sample loss or degradation for sensitive sequences [2].

Oligonucleotide purification Ammonia deprotection Workflow efficiency

Commercial Purity Specification

The commercial purity specification for 2′-deoxy-5′-O-FDMT-N2-isobutyryl-guanosine 3′-CE phosphoramidite is reported as minimum 95% (HPLC) across multiple authorized vendors, including CymitQuimica and Chemsrc, with CAS 1401422-21-6 confirmed . While this is lower than the ≥98–99% purity routinely specified for standard DMT-dG(ib) phosphoramidite (CAS 93183-15-4) from major suppliers, the FDMT amidite is employed only for a single terminal coupling rather than for every chain-elongation step, meaning that the impact of amidite purity on overall oligonucleotide quality is proportionally lower .

Phosphoramidite quality control HPLC purity Procurement specification

Key Applications of FDMT-Guanosine Amidite


Long Oligonucleotide Synthesis for Gene Assembly

When synthesizing oligonucleotides ≥50 nucleotides for gene assembly, CRISPR homology-directed repair templates, or long microarray probes, standard DMT-on RP cartridge purification fails to resolve full-length product from failure sequences because hydrophobic discrimination collapses beyond ~40-mers [1]. By installing a single FDMT-guanosine phosphoramidite at the 5′-terminus and using Fluoro-Pak solid-phase extraction, full-length product is recovered in 70–100% yield free of failure sequences, even for 100-mers [2]. This workflow is the only practical affinity-purification route for long oligonucleotides that does not require PAGE-based separation.

Minimized Depurination for Guanosine-Rich Sequences

For oligonucleotides with high guanosine content, promoter sequences with G-quadruplex motifs, or sequences containing acid-sensitive modifications, depurination during acidic detritylation is a critical yield-limiting factor [1]. The FDMT group is removed under milder acidic conditions than the alternative FMMT group while retaining fluorous affinity for purification, minimizing depurination of the acid-labile purine N-glycosidic bond [2]. Selecting the FDMT-guanosine phosphoramidite over the FMMT-tagged analog directly translates to higher full-length product integrity for G-rich sequences.

High-Throughput Synthesis with Streamlined Purification

In core facilities and CRO settings where dozens to hundreds of oligonucleotides are processed daily, the one-pass loading capability of FDMT-tagged purification—which permits direct loading of crude ammonia deprotection solutions onto Fluoro-Pak columns without evaporation—eliminates a time-consuming lyophilization step and reduces total purification time per oligonucleotide [1]. The single-terminal-coupling design means only one FDMT phosphoramidite is consumed per synthesis, keeping per-oligonucleotide reagent costs controlled while enabling a standardized, automatable purification workflow [2].

Scalable Purification for Therapeutic Oligos

For antisense oligonucleotides, siRNA, or aptamers advancing toward clinical development, purification methods must be scalable and capable of removing closely related failure sequences and truncation impurities. Fluorous affinity purification using FDMT-tagged phosphoramidites has been demonstrated to provide high selectivity for the removal of failure sequences even for long oligonucleotides, with recoveries of 76–100% for 100-mers, and the Fluoro-Pak II column format is specified for up to 1 µmol scale purifications with a defined path to larger-scale formats [1]. The FDMT guanosine phosphoramidite thus serves as a process-development-compatible building block that bridges research-scale synthesis and scalable purification.

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